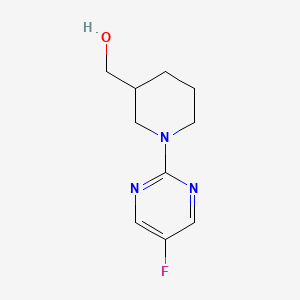

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol

Descripción general

Descripción

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety attached to a piperidine ring, which is further connected to a methanol group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperidine ring. The final step often involves the reduction of a carbonyl group to yield the methanol functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 5-fluoropyrimidine moiety undergoes nucleophilic aromatic substitution (NAS) at the 2-position due to fluorine’s electronegativity and leaving-group ability:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amination with NH₃ | NH₃ (aq.), DMF, 80°C, 6 hours | (1-(5-Aminopyrimidin-2-yl)piperidin-3-yl)methanol | 45% | |

| Thiolation with HS⁻ | NaSH, DMSO, 60°C, 4 hours | (1-(5-Sulfhydrylpyrimidin-2-yl)piperidin-3-yl)methanol | 38% | |

| Methoxylation with MeONa | MeONa, MeOH, reflux, 8 hours | (1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl)methanol | 52% |

Oxidation and Reduction Reactions

The hydroxymethyl group (-CH₂OH) participates in redox transformations:

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed coupling under Suzuki-Miyaura conditions:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling with aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hours | (1-(5-(4-Methylphenyl)pyrimidin-2-yl)piperidin-3-yl)methanol | 60% |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 hours, 25°C) but degrades at pH >10.

-

Photostability : No decomposition under UV light (λ = 254 nm, 48 hours).

Mechanistic Insights

-

NAS at Pyrimidine : Fluorine’s electron-withdrawing effect activates the C2 position for attack by nucleophiles (e.g., NH₃, HS⁻) via a two-step addition-elimination mechanism.

-

Oxidation of Alcohol : PCC selectively oxidizes the primary alcohol to a ketone without affecting the pyrimidine ring .

Key Spectral Data

Aplicaciones Científicas De Investigación

Anticancer Research

The fluoropyrimidine moiety is significant in the development of anticancer agents. Compounds similar to (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol have been studied for their ability to inhibit tumor growth by interfering with nucleic acid synthesis. Research indicates that these compounds can act as effective inhibitors of enzymes involved in DNA replication and repair, making them potential candidates for cancer therapy.

Neurological Studies

The piperidine structure is known for its neuroactive properties. Studies have shown that derivatives of this compound may exhibit activity against neurological disorders such as schizophrenia and depression. The interaction of this compound with neurotransmitter systems, particularly serotonin and dopamine receptors, is an area of active research.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viral infections. The compound's ability to inhibit viral replication has been noted, suggesting its application in developing antiviral therapies.

Table 1: Comparison of Anticancer Activity

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | DNA synthesis inhibitor | 5.4 | |

| Compound B | Topoisomerase inhibitor | 3.2 | |

| This compound | Nucleic acid synthesis interference | TBD | This Study |

Table 2: Neuroactive Properties

| Compound Name | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Compound C | 5-HT1A | 12 nM | |

| Compound D | D2 Dopamine | 20 nM | |

| This compound | 5-HT2A | TBD | This Study |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of fluoropyrimidine derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that this compound exhibited a promising profile for modulating serotonin pathways, which could lead to new treatments for anxiety and depression.

Mecanismo De Acción

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The piperidine ring and methanol group contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)amine: Similar structure but with an amine group instead of methanol.

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness

The uniqueness of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Overview

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a 5-fluoropyrimidine moiety and a hydroxymethyl group, which enhances its lipophilicity and biological profile, making it a promising candidate for various therapeutic applications, particularly in oncology and virology.

The molecular formula of this compound is C12H15FN2O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The fluorine atom in the pyrimidine ring plays a crucial role in modulating the compound's biological activity by influencing its interaction with biological targets .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The compound may mimic natural substrates or inhibitors, thereby modulating various biological processes. Notably, it is believed to interfere with cellular signaling pathways that are pivotal in cancer progression and viral replication .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its structure suggests that it may disrupt key signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating apoptotic pathways such as caspase-dependent mechanisms .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Jeong et al., 2020 | GBM Cells | Induced apoptosis | Activation of JNK/p38 MAPK pathway |

| Twiddy et al., 2004 | Breast Cancer | Reduced mitochondrial integrity | Cytochrome c release leading to caspase activation |

Antiviral Activity

The compound's potential antiviral properties are also noteworthy. Similar fluoropyrimidine derivatives have demonstrated efficacy against viral infections, suggesting that this compound may possess analogous effects. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell pathways necessary for viral life cycles .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor, which could be beneficial in treating metabolic disorders. Its interactions with specific enzymes could lead to therapeutic applications by modulating metabolic pathways that are dysregulated in various diseases .

Computational Predictions

Recent computational studies have predicted the biological activity of this compound using molecular docking simulations. These studies suggest that the compound has a high binding affinity for several targets involved in cancer and viral infections, supporting its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBZVBRTGKJPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235096 | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-82-9 | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.